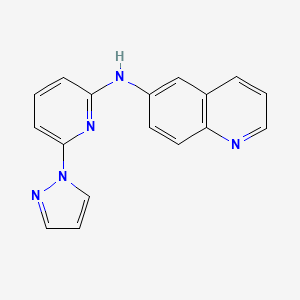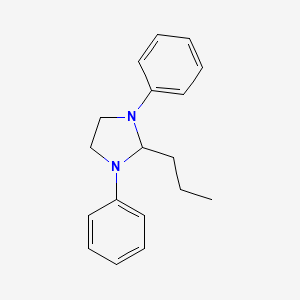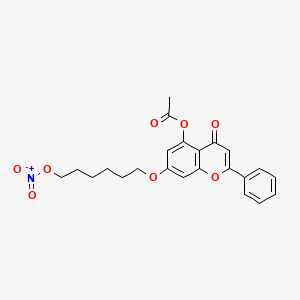
1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide is a chemical compound with the molecular formula C4H5BrN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide typically involves the bromination of isoxazole derivatives followed by amination. One common method involves the reaction of 3-bromoisoxazole with methanamine in the presence of a suitable solvent such as 1,4-dioxane and ammonium hydroxide . The reaction is carried out at ambient temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-Bromoisoxazole-5-carbaldehyde
- 3-Bromoisoxazole
- Ethyl 3-bromoisoxazole-5-carboxylate
- (3-Bromoisoxazol-5-yl)methanamine hydrochloride
Comparison: 1-((3-Bromoisoxazol-5-yl))methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This gives it distinct chemical and physical properties compared to other similar compounds. For example, the hydrobromide salt form can enhance its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C4H6Br2N2O |
|---|---|
Molecular Weight |
257.91 g/mol |
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C4H5BrN2O.BrH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H |
InChI Key |
JMFGCMDJPWQNGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Br)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)


![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)

![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13941880.png)

![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)



